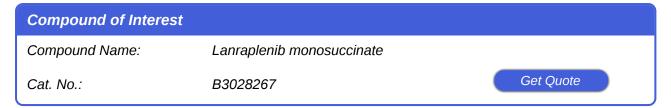


Lanraplenib monosuccinate selectivity against other tyrosine kinases

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A Comparative Guide to the Selectivity of **Lanraplenib Monosuccinate** Against Other Tyrosine Kinases

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profile of **lanraplenib monosuccinate**, a potent and selective spleen tyrosine kinase (SYK) inhibitor, with other relevant tyrosine kinase inhibitors. The information is supported by experimental data to aid in research and development decisions.

Introduction to Lanraplenib

Lanraplenib (GS-9876) is a second-generation, orally available, selective SYK inhibitor that has been developed for the treatment of autoimmune diseases.[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for inflammatory conditions.[1] Lanraplenib's design as a highly selective inhibitor aims to minimize off-target activities and improve the safety profile compared to less selective kinase inhibitors.

Comparative Selectivity of SYK Inhibitors

The following table summarizes the in vitro potency and selectivity of lanraplenib against its primary target, SYK, in comparison to other SYK inhibitors.



Table 1: In Vitro Potency (IC50) of Selective SYK Inhibitors

Inhibitor	SYK IC50 (nM)	Key Off-Target Kinase(s)	Off-Target IC50 (nM)	Selectivity (Fold vs. SYK)
Lanraplenib	9.5[3][4]	JAK2	120[1]	12.6
Entospletinib	7.7[5]	TNK1	Within 10-fold of SYK (Kd)[5]	>13-fold over other kinases[5]
Fostamatinib (R406)	41[6]	Lyn, Lck	63, 37[6]	Not specified
Sovleplenib	25[7]	FLT3, KDR, LYN	63, 390, 921[7]	2.5, 15.6, 36.8

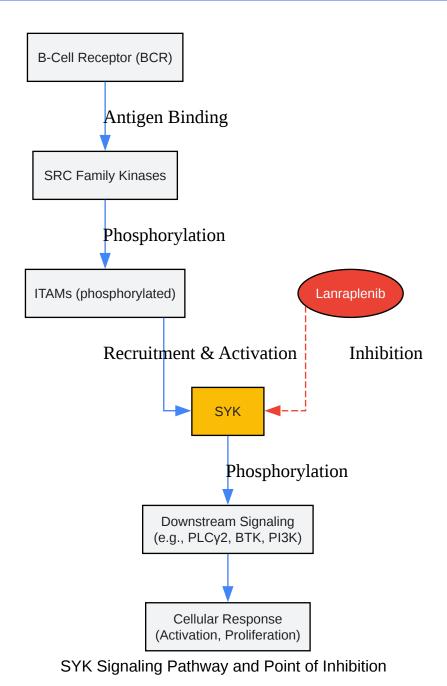
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available sources for comparative purposes.

In a comprehensive competitive binding assay, lanraplenib was screened against 395 non-mutant kinases and demonstrated high selectivity, with less than 10% of the control compound binding for the vast majority of the kinases tested.[1] The most significantly inhibited off-target kinase in biochemical assays was Janus kinase 2 (JAK2), with an IC50 of 120 nM, making lanraplenib over 12-fold more selective for SYK than JAK2 in this format.[1] In cellular assays, this selectivity for SYK over JAK2 increased to 48-fold.[1]

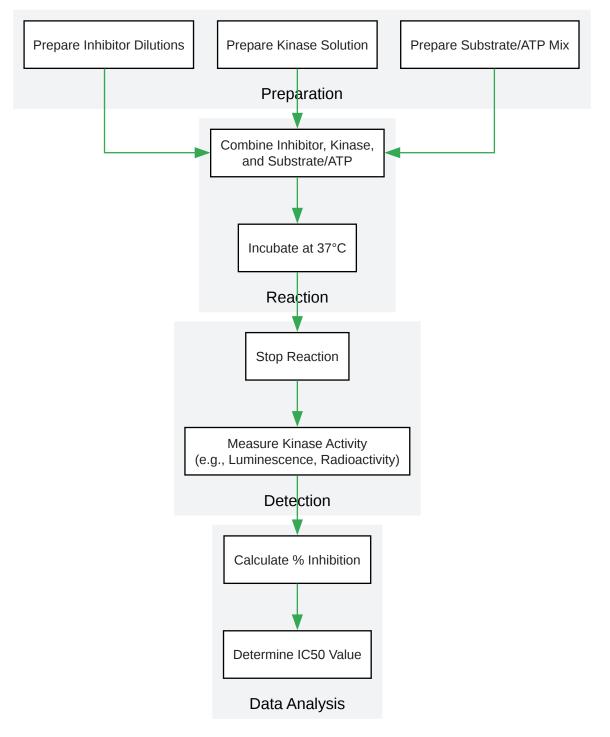
Signaling Pathway and Experimental Workflows

To understand the context of lanraplenib's action and how its selectivity is determined, the following diagrams illustrate the SYK signaling pathway and a general workflow for a kinase inhibition assay.









Workflow for In Vitro Kinase Inhibition Assay

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